molecular formula C6H11NO2 B157872 2,4-Dihydroxy-3,3-dimethylbutyronitrile CAS No. 10232-92-5

2,4-Dihydroxy-3,3-dimethylbutyronitrile

Cat. No. B157872
CAS RN: 10232-92-5
M. Wt: 129.16 g/mol
InChI Key: YRISILVEKHMLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxy-3,3-dimethylbutyronitrile, also known as DDN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a key intermediate in the synthesis of several important chemicals and has been found to exhibit several unique biochemical and physiological effects.

Scientific Research Applications

2,4-Dihydroxy-3,3-dimethylbutyronitrile has several potential applications in scientific research. It is used as a key intermediate in the synthesis of several important chemicals, including the anti-cancer drug 6-thioguanine. 2,4-Dihydroxy-3,3-dimethylbutyronitrile has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 2,4-Dihydroxy-3,3-dimethylbutyronitrile is not fully understood. However, it has been suggested that 2,4-Dihydroxy-3,3-dimethylbutyronitrile may exert its effects by modulating the activity of several key enzymes and signaling pathways in the body.

Biochemical And Physiological Effects

2,4-Dihydroxy-3,3-dimethylbutyronitrile has been found to exhibit several unique biochemical and physiological effects. It has been shown to inhibit the activity of several key enzymes involved in inflammation and oxidative stress. 2,4-Dihydroxy-3,3-dimethylbutyronitrile has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

2,4-Dihydroxy-3,3-dimethylbutyronitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, 2,4-Dihydroxy-3,3-dimethylbutyronitrile is highly reactive and can be difficult to handle, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2,4-Dihydroxy-3,3-dimethylbutyronitrile. One area of interest is the development of new synthetic methods for 2,4-Dihydroxy-3,3-dimethylbutyronitrile that are more efficient and cost-effective. Another area of interest is the investigation of the anti-cancer properties of 2,4-Dihydroxy-3,3-dimethylbutyronitrile and its potential as a cancer therapeutic. Additionally, the potential use of 2,4-Dihydroxy-3,3-dimethylbutyronitrile as an anti-inflammatory and anti-oxidant agent in the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, 2,4-Dihydroxy-3,3-dimethylbutyronitrile is a chemical compound that has several potential applications in scientific research. It is used as a key intermediate in the synthesis of several important chemicals and has been found to exhibit several unique biochemical and physiological effects. While there are still many aspects of 2,4-Dihydroxy-3,3-dimethylbutyronitrile that are not fully understood, continued research on this compound may lead to the development of new treatments for various diseases.

Synthesis Methods

2,4-Dihydroxy-3,3-dimethylbutyronitrile can be synthesized using several methods. One of the most commonly used methods involves the reaction of 2,4-dihydroxy-3,3-dimethylbutyric acid with thionyl chloride, followed by the addition of sodium cyanide. The resulting product is then hydrolyzed to obtain 2,4-Dihydroxy-3,3-dimethylbutyronitrile.

properties

CAS RN

10232-92-5

Product Name

2,4-Dihydroxy-3,3-dimethylbutyronitrile

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2,4-dihydroxy-3,3-dimethylbutanenitrile

InChI

InChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3

InChI Key

YRISILVEKHMLPL-UHFFFAOYSA-N

SMILES

CC(C)(CO)C(C#N)O

Canonical SMILES

CC(C)(CO)C(C#N)O

Origin of Product

United States

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